N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine

Catalog No.
S8028948
CAS No.
M.F
C18H18IN3O2
M. Wt
435.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amin...

Product Name

N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-iodoquinazolin-4-amine

Molecular Formula

C18H18IN3O2

Molecular Weight

435.3 g/mol

InChI

InChI=1S/C18H18IN3O2/c1-23-16-6-3-12(9-17(16)24-2)7-8-20-18-14-10-13(19)4-5-15(14)21-11-22-18/h3-6,9-11H,7-8H2,1-2H3,(H,20,21,22)

InChI Key

MPZWWBDMHXNVGH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)I)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC=NC3=C2C=C(C=C3)I)OC

Synthesis and Characterization

Some studies have explored the synthesis and characterization of N-(3,4-dimethoxyphenethyl)-6-substituted quinazolin-4-amines, where the substituent at the 6th position is varied. These studies aimed to develop new synthetic methods and evaluate the physical and chemical properties of the obtained compounds. For instance, a 2013 publication describes the synthesis of various N-(3,4-dimethoxyphenethyl)-6-substituted quinazolin-4-amines, including N-(3,4-dimethoxyphenethyl)-6-chloro-4(3H)-quinazolinone, through a multi-step process []. The research also details the characterization of the synthesized compounds using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) [].

N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine is a synthetic compound belonging to the quinazoline class of derivatives. This compound features a quinazoline core structure that is substituted with a 3,4-dimethoxyphenethyl group and an iodine atom at the 6-position. Quinazoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. The presence of the iodine atom and the unique phenethyl substitution enhances its potential therapeutic applications, particularly in oncology and neurology.

, including:

  • Oxidation: This compound can be oxidized using agents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.
  • Reduction: Reduction can be achieved with sodium borohydride or lithium aluminum hydride, modifying functional groups within the molecule.
  • Substitution Reactions: The iodine atom at the 6-position can be substituted with various nucleophiles (amines, thiols, or alkoxides) under appropriate conditions.

These reactions allow for the modification of the compound to explore its structure-activity relationships further.

N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine exhibits notable biological activity, particularly in inhibiting specific enzymes and receptors involved in cellular signaling pathways. It has been shown to inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival. By disrupting these pathways, the compound may have potential applications in cancer treatment by hindering tumor growth and promoting apoptosis in malignant cells.

The synthesis of N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine typically involves several key steps:

  • Formation of 3,4-Dimethoxyphenethylamine: This can be synthesized from 3,4-dimethoxyphenylacetonitrile using lithium aluminum hydride as a reducing agent.
  • Iodination of Quinazoline: The quinazoline core is iodinated at the 6-position using iodine and an oxidizing agent like hydrogen peroxide.
  • Coupling Reaction: Finally, a coupling reaction occurs between 3,4-dimethoxyphenethylamine and the iodinated quinazoline derivative using coupling reagents such as N,N’-dicyclohexylcarbodiimide and catalysts like 4-dimethylaminopyridine.

This multi-step synthesis allows for the precise incorporation of functional groups essential for its biological activity.

N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine has potential applications in various fields:

  • Pharmaceutical Development: Due to its inhibitory effects on tyrosine kinases, it may serve as a lead compound for developing targeted cancer therapies.
  • Neuroscience Research: Its structural similarity to neurotransmitters suggests potential applications in studying neurological disorders.
  • Chemical Biology: The compound's ability to modify cellular signaling pathways makes it a valuable tool in chemical biology studies.

Interaction studies of N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine focus on its binding affinity to various molecular targets. These studies often involve:

  • Enzyme Inhibition Assays: Evaluating how effectively the compound inhibits specific kinases or other enzymes involved in cell signaling.
  • Receptor Binding Studies: Assessing its interaction with receptors that mediate cellular responses related to growth and survival.

Such studies are critical for understanding the pharmacodynamics and pharmacokinetics of this compound.

Several compounds share structural similarities with N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine. Here are some notable examples:

Compound NameKey Features
3,4-DimethoxyphenethylamineAn analogue of dopamine; lacks quinazoline structure.
MescalineA psychedelic compound with additional methoxy groups.
BevantololA beta-blocker synthesized from 3,4-dimethoxyphenethylamine.

Uniqueness

N-(3,4-dimethoxyphenethyl)-6-iodoquinazolin-4-amine is unique due to its combination of both the 3,4-dimethoxyphenethyl group and the iodine atom at the 6-position of the quinazoline core. This specific arrangement enhances its reactivity and biological activity compared to similar compounds, indicating its potential as a valuable candidate for further research and therapeutic development.

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

435.04437 g/mol

Monoisotopic Mass

435.04437 g/mol

Heavy Atom Count

24

Dates

Last modified: 04-15-2024

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